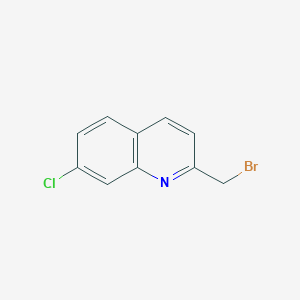

2-(Bromomethyl)-7-chloroquinoline

Descripción general

Descripción

2-(Bromomethyl)-7-chloroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both bromomethyl and chloro groups in the quinoline ring makes this compound a versatile compound for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-7-chloroquinoline typically involves the bromination of 7-chloroquinoline. One common method is to react 7-chloroquinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Bromomethyl)-7-chloroquinoline undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: The chloro group can be reduced to form 7-methylquinoline derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic substitution: Products include azidoquinoline, thiocyanatoquinoline, and methoxyquinoline derivatives.

Oxidation: Quinoline N-oxides.

Reduction: 7-Methylquinoline derivatives.

Aplicaciones Científicas De Investigación

2-(Bromomethyl)-7-chloroquinoline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and antimalarial activities.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-7-chloroquinoline involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The chloro group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Bromomethyl)-quinoline

- 7-Chloroquinoline

- 2-(Chloromethyl)-7-chloroquinoline

Uniqueness

2-(Bromomethyl)-7-chloroquinoline is unique due to the presence of both bromomethyl and chloro groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and enhances the compound’s potential as a versatile intermediate in synthetic chemistry .

Actividad Biológica

2-(Bromomethyl)-7-chloroquinoline is a compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromomethyl group at the second position and a chlorine atom at the seventh position of the quinoline ring. This structural configuration plays a significant role in its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The following table summarizes key findings regarding its cytotoxic effects:

The compound has shown promising results against multiple cancer types, including breast cancer and neuroblastoma, with IC50 values indicating significant cytotoxicity compared to traditional chemotherapeutics like Doxorubicin.

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties . It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The following table summarizes its antimicrobial activity:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Effective against fungal growth |

These findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as phosphoinositide 3-kinase (PI3K), which is crucial for cell survival and growth.

- Induction of Apoptosis : Studies indicate that it may trigger apoptosis in cancer cells through mitochondrial pathways, leading to decreased cell viability.

- Antimicrobial Mechanisms : The exact mechanisms by which it exerts antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

- Case Study on Anticancer Activity : A study published in Investigational New Drugs demonstrated that derivatives of 7-chloroquinoline exhibited significant cytotoxic activity against a broad panel of cancer cell lines, establishing structure-activity relationships that could guide future drug development .

- Antimicrobial Evaluation : Another study assessed the antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, providing evidence for its potential use in treating infections caused by resistant strains.

- Molecular Docking Studies : Research involving molecular docking simulations has indicated that this compound binds effectively to target proteins associated with cancer progression, supporting its role as a therapeutic agent .

Propiedades

IUPAC Name |

2-(bromomethyl)-7-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOPLBNTJYROCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437272 | |

| Record name | 2-(BROMOMETHYL)-7-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115104-25-1 | |

| Record name | 2-(Bromomethyl)-7-chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115104-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(BROMOMETHYL)-7-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.